(2-Chloro-phenyl)-oxo-acetaldehyde oxime
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Overview
Description
(2-Chloro-phenyl)-oxo-acetaldehyde oxime is an organic compound that features a chloro-substituted phenyl ring attached to an oxo-acetaldehyde oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-phenyl)-oxo-acetaldehyde oxime typically involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-phenyl)-oxo-acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-phenyl)-oxo-acetaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-phenyl)-oxo-acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to modulation of their activity. The chloro-substituted phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-phenyl)-oxo-acetaldehyde oxime
- (2-Bromo-phenyl)-oxo-acetaldehyde oxime
- (2-Methoxy-phenyl)-oxo-acetaldehyde oxime
Uniqueness
(2-Chloro-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. Compared to its fluoro, bromo, and methoxy analogs, the chloro derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(2E)-1-(2-chlorophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H6ClNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H/b10-5+ |
InChI Key |
ATUBZVCSQHLUAF-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=N/O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=NO)Cl |
Origin of Product |
United States |
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